molecular formula C14H24Sn B14665110 Triethyl(2-phenylethyl)stannane CAS No. 51283-41-1

Triethyl(2-phenylethyl)stannane

Cat. No.: B14665110
CAS No.: 51283-41-1
M. Wt: 311.05 g/mol
InChI Key: KNIFTNNWINZCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl(2-phenylethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three ethyl groups and a 2-phenylethyl group. Organotin compounds are known for their versatility in organic synthesis and industrial applications, particularly in the field of catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl(2-phenylethyl)stannane can be synthesized through various methods, including the Stille coupling reaction. This reaction involves the coupling of stannanes with halides or pseudohalides under the influence of a palladium catalyst . The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as cesium carbonate, in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions to minimize the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Triethyl(2-phenylethyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various organotin compounds, tin oxides, and substituted stannanes .

Scientific Research Applications

Triethyl(2-phenylethyl)stannane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triethyl(2-phenylethyl)stannane involves its interaction with various molecular targets. In catalytic processes, the tin atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The compound’s reactivity is influenced by the electronic and steric properties of the ethyl and phenylethyl groups, which modulate the tin atom’s ability to participate in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl(2-phenylethyl)stannane is unique due to the presence of both ethyl and phenylethyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in specific catalytic applications where both electronic and steric factors are crucial .

Properties

CAS No.

51283-41-1

Molecular Formula

C14H24Sn

Molecular Weight

311.05 g/mol

IUPAC Name

triethyl(2-phenylethyl)stannane

InChI

InChI=1S/C8H9.3C2H5.Sn/c1-2-8-6-4-3-5-7-8;3*1-2;/h3-7H,1-2H2;3*1H2,2H3;

InChI Key

KNIFTNNWINZCPY-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(CC)CCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.